molecular formula C11H10O4 B1354998 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 18703-80-5

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No. B1354998
CAS RN: 18703-80-5
M. Wt: 206.19 g/mol
InChI Key: ZRQLDWFNRLRPCR-UHFFFAOYSA-N
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Description

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative . It has a molecular weight of 206.2 . The compound is a powder at room temperature .


Synthesis Analysis

Benzofuran compounds, including 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, can be synthesized through various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling . This method has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .


Molecular Structure Analysis

The molecular structure of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid includes a benzofuran ring as a core . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .


Chemical Reactions Analysis

3-Methylbenzofuran-2-carboxylic acid, a related compound, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid has a melting point of 213-215°C .

Scientific Research Applications

Antimicrobial Potential

Derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, structurally similar to 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized and tested for antimicrobial activity against various Gram-positive cocci, Gram-negative rods, and yeasts. These studies highlight the compound's potential in antimicrobial applications (Krawiecka et al., 2012).

Cytotoxic Activity

Derivatives of 2- and 3-benzo[b]furan carboxylic acids, closely related to the compound , have shown significant cytotoxic activities against human cancer cell lines. This suggests a potential role for 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in cancer research and treatment (Kossakowski et al., 2005).

Synthesis of Heterocycles

Benzofurans, pyridazones, and pyridones, derived from compounds like 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, are known for their broad-spectrum biological activities. Their synthesis can lead to the creation of novel compounds with enhanced biological activities, indicating the versatility of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in heterocyclic chemistry (Patankar et al., 2000).

Structural Analysis

Structural characterization of related compounds, such as 7-methoxy-2-benzofurancarboxylic acid derivatives, involves X-ray crystal structure analysis. This highlights the importance of 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid in structural chemistry and its potential use in crystallography studies (Ríos-Motta & Avella, 2010).

Bioactivity Screening

Various benzofuran derivatives, including structures similar to 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have been synthesized and tested for their biological activities, such as anti-HIV-1 and HIV-2 activities. This indicates the compound's relevance in the development of new pharmacological agents (Mubarak et al., 2007).

Safety And Hazards

The compound has some safety hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

Future Directions

Benzofuran compounds, including 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Owing to these biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-7-4-3-5-8(14-2)10(7)15-9(6)11(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQLDWFNRLRPCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30510768
Record name 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid

CAS RN

18703-80-5
Record name 7-Methoxy-3-methyl-1-benzofuran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30510768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MS More, SB Kale… - INDIAN …, 2007 - CONNECT JOURNALS D-189 …
Number of citations: 3

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